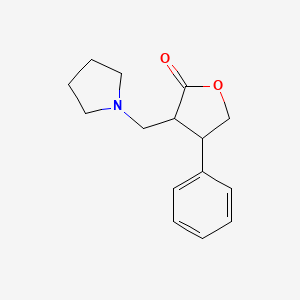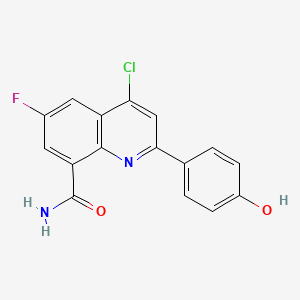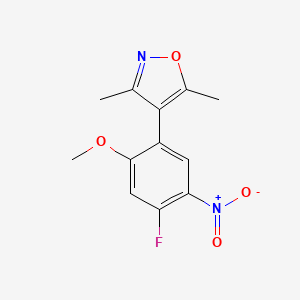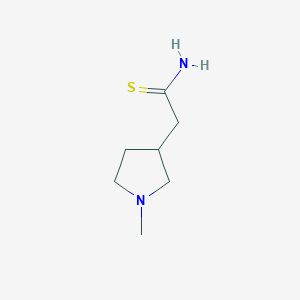gold](/img/structure/B12880837.png)
[(Pentafluorophenyl)ethynyl](tricyclohexylphosphine)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentafluorophenyl)ethynylgold is a gold complex with the molecular formula C26H33AuF5P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)ethynylgold typically involves the reaction of tricyclohexylphosphine with a gold precursor, such as gold chloride, in the presence of pentafluorophenylacetylene. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Pentafluorophenyl)ethynylgold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: Reduction reactions can convert the gold complex back to its elemental form or other lower oxidation states.
Substitution: The tricyclohexylphosphine ligand can be substituted with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold oxides, while substitution reactions can produce a variety of gold-ligand complexes .
Wissenschaftliche Forschungsanwendungen
(Pentafluorophenyl)ethynylgold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Medicine: Research is ongoing to explore its use in cancer treatment and other medical applications.
Industry: It is used in the development of advanced materials, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism by which (Pentafluorophenyl)ethynylgold exerts its effects involves interactions with molecular targets and pathways. The gold center can interact with various biological molecules, leading to changes in their structure and function. The compound’s photophysical properties also play a role in its applications in bioimaging and therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gold(I) complexes with ethynyl-substituted phenanthrolines: These compounds share similar structural features and photophysical properties.
Gold(I) tricyclohexylphosphine complexes with ethynylbenzene: These compounds exhibit similar reactivity and applications in materials science.
Uniqueness
(Pentafluorophenyl)ethynylgold is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and photophysical applications .
Eigenschaften
Molekularformel |
C26H33AuF5P |
|---|---|
Molekulargewicht |
668.5 g/mol |
IUPAC-Name |
1-ethynyl-2,3,4,5,6-pentafluorobenzene;gold(1+);tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C8F5.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4(9)6(11)8(13)7(12)5(3)10;/h16-18H,1-15H2;;/q;-1;+1 |
InChI-Schlüssel |
VAKDSLBSTVWHRL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


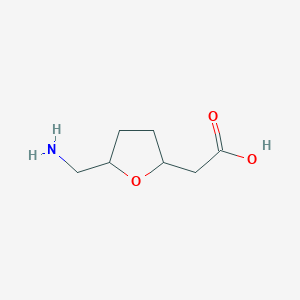

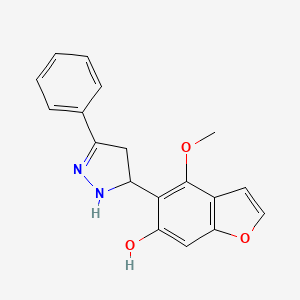
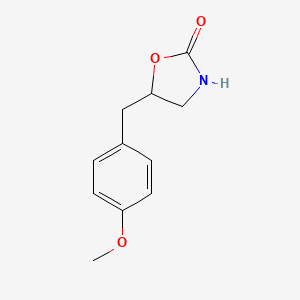
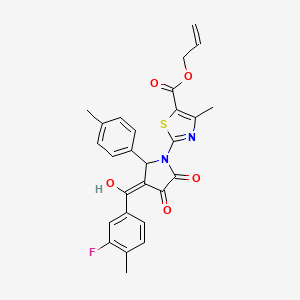
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)

![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine](/img/structure/B12880783.png)
![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
